Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate
Description
Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
ethyl 4-(4-acetamido-3-methyl-5-nitrophenoxy)butanoate |
InChI |
InChI=1S/C15H20N2O6/c1-4-22-14(19)6-5-7-23-12-8-10(2)15(16-11(3)18)13(9-12)17(20)21/h8-9H,4-7H2,1-3H3,(H,16,18) |
InChI Key |
QSCLKAXVXHFAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate involves several steps. One common method includes the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture under reflux to drive the reaction to completion . Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol. The nitro group can undergo reduction to form an amino group, which can interact with various biological pathways .
Comparison with Similar Compounds
Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the acetylamino and nitro groups, which confer distinct chemical and biological properties . Similar compounds include:
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavorings.
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